molecular formula C16H10BrN7S B295076 1-{[6-(2-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE

1-{[6-(2-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE

Cat. No.: B295076
M. Wt: 412.3 g/mol
InChI Key: DEJWMZBRKSGDAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[6-(2-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science This compound is characterized by its unique structure, which combines multiple heterocyclic rings, including triazole, thiadiazole, and benzotriazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[6-(2-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through the reaction of hydrazine derivatives with appropriate nitriles under reflux conditions.

    Introduction of the Thiadiazole Moiety: The triazole intermediate is then reacted with sulfur and a halogenating agent to introduce the thiadiazole ring.

    Bromination: The resulting compound is subjected to bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromophenyl group.

    Coupling with Benzotriazole: Finally, the brominated intermediate is coupled with benzotriazole under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{[6-(2-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE undergoes various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazole and thiadiazole rings.

    Cyclization Reactions: The presence of multiple heterocyclic rings allows for potential cyclization reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the electronic properties of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{[6-(2-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C16H10BrN7S

Molecular Weight

412.3 g/mol

IUPAC Name

3-(benzotriazol-1-ylmethyl)-6-(2-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H10BrN7S/c17-11-6-2-1-5-10(11)15-21-24-14(19-20-16(24)25-15)9-23-13-8-4-3-7-12(13)18-22-23/h1-8H,9H2

InChI Key

DEJWMZBRKSGDAW-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)CN4C5=CC=CC=C5N=N4)Br

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)CN4C5=CC=CC=C5N=N4)Br

Origin of Product

United States

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